1-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-3-(2-bromophenyl)propan-1-one
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Description
1-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-3-(2-bromophenyl)propan-1-one, also known as BRD-K17628901, is a chemical compound that has gained attention in scientific research due to its potential use as a drug candidate.
Scientific Research Applications
Synthesis and Characterization
Compounds containing the 1,2,3-triazole unit have been synthesized and characterized, demonstrating significant potential in organic synthesis and catalysis. For instance, the synthesis of cationic complexes with 2-pyridyl-1,2,3-triazole bidentate ligands showed active catalysis in Suzuki-Miyaura reactions, indicating their utility in forming carbon-carbon bonds, a fundamental reaction in organic synthesis (Amadio et al., 2012). Additionally, the development of structurally diverse libraries through alkylation and ring closure reactions has been reported, showcasing the versatility of compounds with similar functional groups in generating a wide range of chemical entities (Roman, 2013).
Material Science Applications
In the field of material science, compounds incorporating 1,2,4-triazole derivatives have been explored for their luminescent properties. New Zn complexes based on 1,2,4-triazoles were synthesized, demonstrating strong green–blue luminescence, highlighting their potential in developing new luminescent materials (Gusev et al., 2011).
Medicinal Chemistry
In medicinal chemistry, the synthesis of 3-cyano-1,4,6-trisubstituted-2(1H)-pyridinones with various pharmacophores, including structures similar to the query compound, has shown moderate antitumor potential. This demonstrates the role of such compounds in the development of new anticancer agents (Rostom et al., 2011). Furthermore, the synthesis and study of S-alkylderivatives of 5-R-4-phenyl-1,2,4-triazole-3-thiol, containing pyrrole and indole fragments, have been linked to potential biological activities, indicating the importance of these compounds in drug discovery (Hotsulia, 2019).
Sensor Applications
A pyrrolidine constrained bipyridyl-dansyl conjugate with a triazole linker was synthesized, serving as a selective chemosensor for Al(3+), demonstrating the application of such structures in the development of selective sensors (Maity & Govindaraju, 2010).
properties
IUPAC Name |
3-(2-bromophenyl)-1-[3-(triazol-1-yl)pyrrolidin-1-yl]propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17BrN4O/c16-14-4-2-1-3-12(14)5-6-15(21)19-9-7-13(11-19)20-10-8-17-18-20/h1-4,8,10,13H,5-7,9,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QINKIWIQHMKOIC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2C=CN=N2)C(=O)CCC3=CC=CC=C3Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17BrN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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